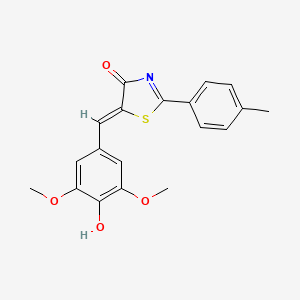
5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one, commonly known as HDM-2 inhibitor, is a chemical compound that has been extensively studied for its potential in cancer treatment. The compound belongs to the class of thiazole derivatives and has shown promising results in inhibiting the activity of the MDM2 protein, which is known to promote cancer cell growth.
作用机制
HDM-2 inhibitor works by binding to the MDM2 protein, preventing it from interacting with the p53 protein. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells. HDM-2 inhibitor has also been shown to inhibit the proliferation of cancer cells and promote their differentiation.
Biochemical and Physiological Effects
HDM-2 inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of the MDM2 protein, the compound has been shown to induce the expression of genes involved in cell cycle arrest and apoptosis. HDM-2 inhibitor has also been shown to inhibit the growth and migration of cancer cells, as well as promote the differentiation of cancer cells into more mature cell types.
实验室实验的优点和局限性
HDM-2 inhibitor has several advantages for lab experiments. The compound is relatively easy to synthesize and can be purified using standard techniques. HDM-2 inhibitor has also been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also limitations to using HDM-2 inhibitor in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain experimental setups. HDM-2 inhibitor can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on HDM-2 inhibitor. One area of interest is the development of more potent and selective inhibitors of the MDM2 protein. Another area of interest is the investigation of the potential of HDM-2 inhibitor in combination with other cancer treatments, such as immunotherapy. Finally, there is also interest in exploring the potential of HDM-2 inhibitor in the treatment of other diseases, such as neurodegenerative disorders.
合成方法
HDM-2 inhibitor can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with thiourea to form 2-(4-methylphenyl)-1,3-thiazolidin-4-one. This intermediate is then reacted with 3,5-dimethoxybenzaldehyde in the presence of a base to form 5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
HDM-2 inhibitor has been extensively studied for its potential in cancer treatment. The compound has been shown to inhibit the activity of the MDM2 protein, which is known to promote cancer cell growth by suppressing the activity of the tumor suppressor protein p53. By inhibiting MDM2, HDM-2 inhibitor can restore the activity of p53, leading to cancer cell death. HDM-2 inhibitor has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
属性
IUPAC Name |
(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-11-4-6-13(7-5-11)19-20-18(22)16(25-19)10-12-8-14(23-2)17(21)15(9-12)24-3/h4-10,21H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXBBIMCZQLBKU-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC(=C(C(=C3)OC)O)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC(=C(C(=C3)OC)O)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[4-(4-bromo-2-chlorophenoxy)butyl]-9H-carbazole](/img/structure/B4993464.png)
![N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4993466.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4993473.png)
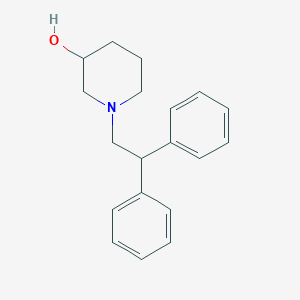
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4993505.png)

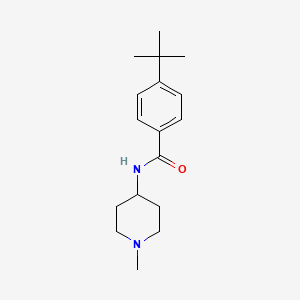

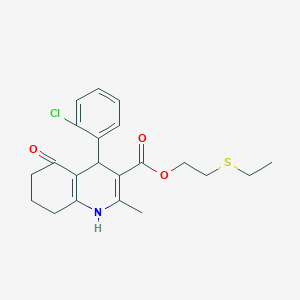
![3-hexen-1-yl 2-[(anilinocarbonyl)oxy]benzoate](/img/structure/B4993537.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4993542.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4993565.png)
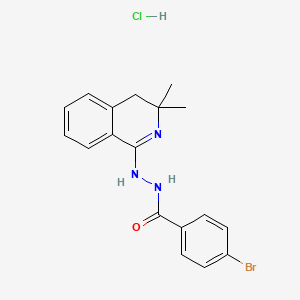
![N-(3-methoxyphenyl)-N'-[3-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4993571.png)